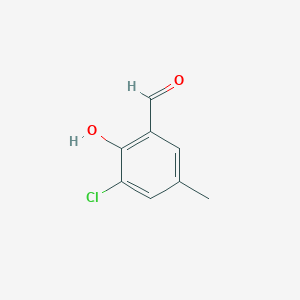

3-Chloro-2-hydroxy-5-methylbenzaldehyde

Description

Overview of o-Hydroxybenzaldehydes in Organic Chemistry

Ortho-hydroxybenzaldehydes, with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) being the most prominent example, are a cornerstone of organic chemistry. wikipedia.orgsoftbeam.net These compounds are characterized by a hydroxyl group positioned adjacent to an aldehyde group on an aromatic ring. wikipedia.org Salicylaldehyde is a colorless, oily liquid at room temperature with a distinctive bitter almond-like scent. wikipedia.org

The proximity of the hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond, which influences the compound's physical and chemical properties. nih.gov This structural feature is crucial for their role as bidentate ligands in coordination chemistry, readily forming stable chelate complexes with various metal ions. chemicalbook.com The chemical reactivity of o-hydroxybenzaldehydes is rich; they undergo reactions typical of both phenols and aldehydes, such as electrophilic aromatic substitution, condensation, oxidation (like the Dakin reaction to form catechols), and reduction. wikipedia.orgchemicalbook.com They are key starting materials for synthesizing a wide range of more complex molecules, including coumarins, Schiff bases, and benzofurans. wikipedia.org

Importance of Halogenation and Methylation in Aromatic Systems

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) and methyl groups onto an aromatic ring—a process known as halogenation and methylation—profoundly alters the molecule's physicochemical properties. mdpi.com Halogenation is a fundamental type of electrophilic aromatic substitution and is a vital method for adding substituents to an aromatic system. wikipedia.org

These modifications significantly influence:

Electronic Effects: Halogens are electron-withdrawing through the inductive effect but can be weakly electron-donating through resonance. Methyl groups are electron-donating. These electronic shifts modify the reactivity of the aromatic ring and the acidity of phenolic protons.

Lipophilicity: The addition of halogens and methyl groups generally increases the lipophilicity (fat-solubility) of a compound, which can be critical for its biological activity and environmental mobility.

Steric Hindrance: The size of the substituents can direct the regioselectivity of subsequent reactions by sterically hindering certain positions on the ring.

Bioactivity: Halogenated organic compounds are ubiquitous in nature and synthetic chemistry, often exhibiting potent biological activities. nih.gov The presence of a halogen can be crucial for the efficacy of many pharmaceuticals and pesticides. mdpi.comnih.gov

The ability to strategically place these groups allows chemists to fine-tune the properties of aromatic molecules for specific applications in drug design, materials science, and synthetic chemistry. numberanalytics.com

Position of 3-Chloro-2-hydroxy-5-methylbenzaldehyde within Contemporary Chemical Research

3-Chloro-2-hydroxy-5-methylbenzaldehyde holds a specific niche in modern chemical research primarily as a functionalized building block. It is a derivative of the common starting material salicylaldehyde, but with targeted modifications: a chloro group at position 3 and a methyl group at position 5. This specific substitution pattern makes it an important intermediate for synthesizing more complex, high-value molecules.

Its research significance stems from its use in creating:

Schiff Bases and Metal Complexes: The aldehyde functional group readily condenses with primary amines to form Schiff bases. These, in turn, are excellent ligands for forming metal complexes (metallated Schiff bases) which are studied for their catalytic, magnetic, and potential biological properties.

Novel Heterocyclic Compounds: As a bifunctional precursor, it can be used in cyclization reactions to generate a variety of heterocyclic scaffolds, which are central to medicinal chemistry.

Probes for Structure-Activity Relationship (SAR) Studies: By incorporating this molecule into a larger parent compound, researchers can systematically study how the specific placement of chloro and methyl groups affects biological activity or material properties.

The compound is not typically an end-product itself but rather a crucial component for constructing molecules with desired functions.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

Academic and industrial inquiry into 3-Chloro-2-hydroxy-5-methylbenzaldehyde is focused on leveraging its unique structure for synthetic purposes. The primary objectives of this research include:

Organic Synthesis: Developing efficient synthetic routes to new molecules, using the aldehyde and hydroxyl groups as handles for further chemical transformations.

Coordination Chemistry: Investigating the coordination behavior of Schiff bases derived from this aldehyde with various transition metals. This includes studying the geometry, electronic structure, and stability of the resulting complexes.

Materials Science: Exploring the use of its derivatives in the creation of new materials, such as polymers or functional dyes, where the halogen and methyl groups can influence properties like thermal stability and solubility.

Medicinal Chemistry: Using it as a scaffold to synthesize novel compounds for evaluation as potential therapeutic agents. The halogenation is of particular interest as it can enhance biological activity. nih.gov

The research is fundamentally about molecular design—utilizing a pre-functionalized, readily available starting material to access complex molecular architectures efficiently.

Physicochemical Properties

Below are the key physicochemical properties of 3-Chloro-2-hydroxy-5-methylbenzaldehyde and related compounds.

| Property | 3-Chloro-2-hydroxy-5-methylbenzaldehyde | Salicylaldehyde (2-Hydroxybenzaldehyde) | 5-Chlorosalicylaldehyde |

|---|---|---|---|

| CAS Number | 89938-53-4 nih.govsigmaaldrich.com | 90-02-8 wikipedia.orgstenutz.eu | 635-93-8 bldpharm.com |

| Molecular Formula | C₈H₇ClO₂ nih.govscbt.com | C₇H₆O₂ wikipedia.orgstenutz.eu | C₇H₅ClO₂ bldpharm.com |

| Molecular Weight | 170.59 g/mol nih.govscbt.com | 122.12 g/mol wikipedia.orgstenutz.eu | 156.57 g/mol bldpharm.com |

| Appearance | Data not available | Colorless oily liquid wikipedia.org | Pale yellow to yellow crystals or powder |

| Melting Point | Data not available | -7 °C wikipedia.org | Data not available |

| Boiling Point | Data not available | 196-197 °C wikipedia.org | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUMLWRWURKDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Hydroxy 5 Methylbenzaldehyde and Its Precursors

Strategies for the Synthesis of o-Hydroxybenzaldehydes

The formylation of phenols, particularly at the ortho position to the hydroxyl group, is a classic transformation in organic synthesis. Several named reactions have been developed for this purpose, each with distinct mechanisms, advantages, and limitations.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, converting a phenol (B47542) to an o-hydroxybenzaldehyde. wikipedia.orgwikipedia.orgallen.in The reaction typically involves treating the phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by an acidic workup. researchgate.netunacademy.com

The reactive species in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated from the deprotonation of chloroform by the base. wikipedia.orgresearchgate.net The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. The resulting intermediate is hydrolyzed to yield the final aldehyde product. wikipedia.org The reaction favors ortho-formylation due to the interaction between the electron-rich phenoxide and the electron-deficient carbene. wikipedia.org

Standard Reimer-Tiemann reaction conditions often result in moderate yields, typically in the range of 35-40% for o-hydroxybenzaldehyde, along with smaller amounts of the para-isomer. tandfonline.com The reaction can be exothermic and may require heating to initiate. wikipedia.org Due to the low solubility of hydroxides in chloroform, the reaction is often performed in a biphasic system, necessitating vigorous mixing or the use of phase-transfer catalysts. wikipedia.org

Modifications to the classical procedure have been explored to improve efficiency and yield. One process improvement involves conducting the reaction at elevated temperatures (70°C to 105°C) and pressures, which has been shown to significantly reduce reaction times. tandfonline.com Another modification reports improved yields by using aqueous ethyl alcohol as a solvent system, which avoids the need for multiple steam distillations that are common in traditional workups. nih.gov Research has also shown that performing the reaction in the presence of ultrasound can lead to significant improvements in yields. nih.gov

Table 1: Efficiency of Reimer-Tiemann Reaction and its Modifications

| Reaction Condition | Substrate | Product | Yield | Reference |

| Standard Conditions | Phenol | o-Hydroxybenzaldehyde | 35-40% | tandfonline.com |

| Elevated Temp/Pressure | Phenol | o-Hydroxybenzaldehyde | Improved Time | tandfonline.com |

| Aqueous Ethyl Alcohol | Phenol | 2-Hydroxybenzaldehyde | Significantly Higher | nih.gov |

| Ultrasound | Phenol | 2-Hydroxybenzaldehyde | Improved Yield | nih.gov |

| Standard Conditions | p-Cresol (B1678582) | 2-Hydroxy-5-methylbenzaldehyde (B1329341) | Major Product | stackexchange.com |

The Duff reaction is another key method for the formylation of aromatic compounds, particularly phenols with strongly electron-donating substituents. wikipedia.org This reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like glacial acetic acid or in the presence of glyceroboric acid. dbpedia.orguni.edu Formylation occurs preferentially at the ortho position to the hydroxyl group. wikipedia.org

The mechanism of the Duff reaction is distinct from the Reimer-Tiemann reaction. The electrophilic species is an iminium ion (CH₂⁺NR₂) generated from the protonated hexamine. wikipedia.orgdbpedia.org This electrophile attacks the electron-rich phenol ring in an electrophilic aromatic substitution. The initial product is a benzylamine (B48309) intermediate, which undergoes intramolecular redox and is then hydrolyzed upon acidic workup to yield the aldehyde. dbpedia.org

While the Duff reaction is often considered operationally simple and uses inexpensive reagents, it is also known for being generally inefficient with low yields. dbpedia.orgecu.edu However, for certain substrates, it can be more effective and faster than the Reimer-Tiemann reaction, with synthesis times of only a few hours. uni.edu For example, the reaction of p-cresol can lead to diformylation if both ortho positions are available. wikipedia.orgdbpedia.org

Efforts to optimize the Duff reaction have been reported. One study found that intimately mixing the phenol and hexamine prior to their addition to the reaction medium resulted in a considerable improvement in yield. uni.edu Another research effort explored modifications using silyl (B83357) chlorides, finding that trimethylsilyl (B98337) chloride could increase the product yield for certain phenolic compounds. ecu.edu Theoretical studies using Density Functional Theory (DFT) have provided deeper mechanistic insights, suggesting that the selectivity-determining step is governed by a hydrogen bond that establishes the position of formylation. uni.lu

Table 2: Yields and Conditions for the Duff Reaction

| Substrate | Reagents | Product | Yield | Reference |

| Phenols (general) | Hexamine, Glyceroboric acid | o-Hydroxyaldehydes | 8-32% (from 25g phenol) | uni.edu |

| p-Ethylphenol | Hexamine, Glyceroboric acid | 2-Hydroxy-5-ethylbenzaldehyde | 18% | uni.edu |

| 2-Naphthol | Hexamine, Trimethylsilyl chloride | 2-Hydroxy-1-naphthaldehyde | Increased over traditional | ecu.edu |

| p-Cresol | Hexamine | 2,6-Diformyl-4-methylphenol | - | researchgate.net |

Novel approaches to the synthesis of hydroxybenzaldehydes include photocatalytic methods. One reported (though now retracted) study described a photocatalytic approach for the synthesis of 2-hydroxybenzaldehydes from the coupling of phenols and CO₂. uni.edu This method utilized a graphitic carbon nitride/NH₂-MIL-101(Fe) composite catalyst under mild, light-assisted conditions. uni.edu The proposed mechanism involved the photoreduction of CO₂ to formaldehyde (B43269) as a reactive intermediate, which then reacted with the phenol. uni.edu

A separate, established method reports the visible-light-induced oxidative coupling of phenols using an inexpensive, recyclable, and heterogeneous titanium dioxide (TiO₂) photocatalyst with air as the oxidant. stackexchange.com In this process, the phenol first binds to the titanium center, and upon photoexcitation, a phenol cation radical is formed via a ligand-to-metal charge transfer. stackexchange.com While this particular study focused on phenol-phenol and alkenylphenol couplings to form products like the natural product licarin A, the underlying principle of activating phenols through light-assisted catalysis represents an area of ongoing research for various transformations, including potential formylation reactions. stackexchange.com

Targeted Synthesis of 3-Chloro-2-hydroxy-5-methylbenzaldehyde

The synthesis of the specific molecule 3-Chloro-2-hydroxy-5-methylbenzaldehyde (C₈H₇ClO₂) requires a multi-step strategy that introduces the chloro, methyl, and aldehyde functionalities at the correct positions on the phenol ring. nih.gov A logical and efficient pathway starts with a precursor that already contains one or more of the required substituents. The most common precursor for this target molecule is p-cresol (4-methylphenol).

A plausible synthetic route involves two main steps:

Formylation of p-cresol to produce 2-hydroxy-5-methylbenzaldehyde.

Selective chlorination of 2-hydroxy-5-methylbenzaldehyde at the 3-position.

Alternatively, one could start with p-cresol, chlorinate it to form 2-chloro-4-methylphenol (B1207291), and then introduce the formyl group.

Synthesizing the target compound could theoretically begin with a simpler salicylaldehyde (B1680747) backbone, followed by methylation and chlorination. However, this route presents significant challenges regarding regioselectivity. The direct C-methylation of a phenol is often difficult. A more feasible approach within this category is to start with a methylated phenol aldehyde, such as 2-hydroxy-5-methylbenzaldehyde, and then introduce the chlorine atom.

The synthesis of the intermediate 2-hydroxy-5-methylbenzaldehyde can be achieved via the formylation of p-cresol using methods like the Reimer-Tiemann or Duff reactions. stackexchange.comuni.edu The Reimer-Tiemann reaction of p-cresol (4-methylphenol) with chloroform and a base yields 2-hydroxy-5-methylbenzaldehyde as the major product. stackexchange.com

The subsequent step, the chlorination of 2-hydroxy-5-methylbenzaldehyde, must be controlled to direct the chlorine atom to the 3-position, which is ortho to the hydroxyl group and meta to the aldehyde and methyl groups. A related transformation is the chloromethylation (introduction of a -CH₂Cl group) of 2-hydroxy-5-methylbenzaldehyde, which can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This reaction, known as the Blanc chloromethylation, proceeds via an electrophilic substitution mechanism. While this introduces a chloromethyl group rather than a chloro group, it demonstrates that the aromatic ring can be functionalized at the 3-position. Direct chlorination would require a suitable chlorinating agent that favors substitution at this sterically hindered and electronically influenced position.

A more direct and targeted approach involves the formylation of a pre-functionalized phenol. This strategy begins with the synthesis of 2-chloro-4-methylphenol. The chlorination of 4-methylphenol can be carried out with high selectivity using a chlorinating agent like sulfuryl chloride or chlorine gas in the presence of a Lewis acid catalyst system. google.com One patented process reports yields of 90% or greater for 2-chloro-4-methylphenol. google.com

With the key intermediate, 2-chloro-4-methylphenol, in hand, the final step is the introduction of the aldehyde group at the ortho position to the hydroxyl group. This can be accomplished through various formylation methods. A condensation reaction with formaldehyde is a viable route. For instance, the synthesis of the related compound 3-chloro-2-hydroxybenzaldehyde (B16314) can be achieved with an 87% yield by reacting 2-chlorophenol (B165306) with formaldehyde using magnesium chloride and triethylamine (B128534) as reagents. guidechem.com A similar condensation of 2-chloro-4-methylphenol with a formaldehyde source would be expected to yield the target molecule, 3-chloro-2-hydroxy-5-methylbenzaldehyde.

Other standard formylation reactions could also be applied to 2-chloro-4-methylphenol. A patent describes the formylation of 3-chlorophenol (B135607) using a process that results in a mixture of 2-hydroxy-chlorobenzaldehyde isomers, demonstrating the feasibility of formylating chlorinated phenols. google.com Applying a Reimer-Tiemann or Duff reaction to 2-chloro-4-methylphenol represents a direct pathway to the final product.

Table 3: Synthetic Reactions for Precursors and Related Aldehydes

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Hydroxy-5-methylbenzaldehyde | Formaldehyde, HCl, ZnCl₂ | 3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde | 72-78% | |

| 4-Methylphenol | Chlorinating Agent, Lewis Acid | 2-Chloro-4-methylphenol | >90% | google.com |

| 2-Chlorophenol | Formaldehyde, MgCl₂, Et₃N | 3-Chloro-2-hydroxybenzaldehyde | 87% | guidechem.com |

| o-Chlorophenol | Chloroform, NaOH | 3-Chloro-2-hydroxybenzaldehyde | 5% | prepchem.com |

Reaction Kinetics and Thermodynamic Considerations in Synthetic Processes

The efficiency and selectivity of the synthetic routes leading to 3-Chloro-2-hydroxy-5-methylbenzaldehyde are governed by the principles of chemical kinetics and thermodynamics. These factors influence reaction rates, equilibrium positions, and the distribution of products. The primary synthetic pathways involve the chlorination of p-cresol to form 4-chloro-2-methylphenol (B52076), followed by the introduction of a formyl group to yield the final product. The formylation can be achieved through various methods, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

Chlorination of p-Cresol:

The chlorination of p-cresol is a critical step in the synthesis of the precursor 4-chloro-2-methylphenol. The reaction is an electrophilic aromatic substitution, where a chlorine atom is introduced into the aromatic ring. The position of chlorination is directed by the existing methyl and hydroxyl groups on the cresol (B1669610) ring. The use of sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst is a common method for this transformation. Studies have shown that the choice of catalyst can significantly influence the regioselectivity of the reaction, favoring the desired para-chlorinated product. For instance, the use of poly(alkylene sulfide)s as catalysts in conjunction with aluminum chloride has been reported to give high yields and para/ortho selectivity in the chlorination of cresols. cardiff.ac.uk

Formylation of 4-Chloro-2-methylphenol:

The introduction of the aldehyde group onto the 4-chloro-2-methylphenol ring is the final key step. Several classic organic reactions can be employed for this purpose, each with its own kinetic and thermodynamic profile.

Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to achieve ortho-formylation of phenols. semanticscholar.orgwikipedia.org The reactive species is dichlorocarbene, generated in situ. The reaction is typically performed under biphasic conditions and often requires heating to initiate, after which it can be highly exothermic. wikipedia.org The regioselectivity is generally good for ortho-formylation, which is the desired outcome for producing 3-Chloro-2-hydroxy-5-methylbenzaldehyde from 4-chloro-2-methylphenol. researchgate.netstackexchange.com The reaction proceeds via electrophilic attack of the dichlorocarbene on the electron-rich phenoxide ion. semanticscholar.orgwikipedia.org

Duff Reaction: The Duff reaction employs hexamine as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. semanticscholar.orgwikipedia.org This method also typically yields the ortho-formylated product. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have provided insights into the reaction mechanism, suggesting that the selectivity is governed by the formation of a hydrogen-bonded intermediate. semanticscholar.orgrsc.org The reaction is generally considered inefficient but is advantageous due to the use of inexpensive reagents. wikipedia.org

Vilsmeier-Haack Reaction: This formylation method uses a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). jocpr.comorganic-chemistry.org Kinetic studies on the Vilsmeier-Haack reaction of phenols have shown that the reaction generally follows second-order kinetics, being first-order with respect to both the phenol and the Vilsmeier reagent. jocpr.com The use of micellar catalysts can significantly enhance the reaction rate. jocpr.com

Thermodynamic Data:

Thermodynamic parameters such as the standard Gibbs free energy of formation (ΔG°f) are essential for predicting the spontaneity of a reaction. While specific experimental data for 3-Chloro-2-hydroxy-5-methylbenzaldehyde is limited, computational studies have provided estimated values for related compounds. For instance, the standard Gibbs free energies of formation for various chlorophenols have been calculated, offering a basis for understanding the thermodynamic stability of the precursor. fsu.edu The general equation for calculating the standard Gibbs free energy of a reaction is:

ΔG°reaction = ΣΔG°f(products) - ΣΔG°f_(reactants) fsu.eduausetute.com.aupurdue.eduwikipedia.orglibretexts.org

A negative ΔG°_reaction indicates a spontaneous process under standard conditions.

Below are interactive data tables summarizing available and estimated kinetic and thermodynamic data for relevant reactions and compounds.

Table 1: Kinetic Data for Phenol Formylation Reactions

| Reaction Type | Substrate | Reagents | Order | Rate Constant (k) | Temperature (°C) | Notes |

| Vilsmeier-Haack | Phenols | DMF/SOCl₂ | Second | Not specified | 323 K | Reaction follows second-order kinetics. jocpr.com |

| Duff Reaction | Substituted Phenols | Hexamine/Acid | - | Generally inefficient | 70-140 | Selectivity studied by DFT. semanticscholar.orgrsc.org |

| Reimer-Tiemann | Phenols | CHCl₃/NaOH | - | Highly exothermic once initiated | - | Favors ortho-formylation. wikipedia.org |

Table 2: Thermodynamic Data for Related Compounds

| Compound | Formula | ΔG°f (gas, kJ/mol) | ΔG°f (aq, kJ/mol) | Method |

| Phenol | C₆H₅OH | - | - | Experimental |

| p-Cresol | C₇H₈O | - | - | Experimental nist.gov |

| 2-Chlorophenol | C₆H₅ClO | -96.3 | -112.9 | Calculated fsu.edu |

| 4-Chlorophenol | C₆H₅ClO | -99.2 | -114.7 | Calculated fsu.edu |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | -112.5 | -124.9 | Calculated fsu.edu |

Advanced Structural Elucidation and Characterization Techniques

Single Crystal X-ray Diffraction Analysis of 3-Chloro-2-hydroxy-5-methylbenzaldehyde and its Derivatives

While a single-crystal X-ray structure for 3-Chloro-2-hydroxy-5-methylbenzaldehyde is not found in the available literature, extensive analysis of closely related substituted salicylaldehydes and their Schiff base derivatives allows for a detailed and accurate prediction of its structural characteristics.

Determination of Molecular Conformation and Tautomeric Forms (Enol-Imine vs. Keto-Amine)

For Schiff base derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde, formed by condensation with primary amines, the potential for tautomerism is a key structural feature. Two primary tautomeric forms can exist in equilibrium: the phenol-imine (or enol-imine) form and the keto-amine form.

Enol-Imine Tautomer: This form is characterized by a phenolic hydroxyl group (O-H) hydrogen-bonded to the imine nitrogen atom (C=N).

Keto-Amine Tautomer: This form results from an intramolecular proton transfer from the hydroxyl oxygen to the imine nitrogen, creating a quinoidal ring structure with an amine (N-H) group and a keto group (C=O).

X-ray diffraction studies on a wide range of Schiff bases derived from salicylaldehydes consistently show that the enol-imine form is predominantly favored in the solid state nih.gov. This stability is largely attributed to the formation of a strong, resonance-assisted intramolecular hydrogen bond. The molecule typically adopts a nearly planar conformation, which is stabilized by this hydrogen bonding and the delocalized π-electron system.

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., O—H⋯N, O—H⋯O, S(6) motifs)

Intramolecular hydrogen bonding is a defining characteristic of 3-Chloro-2-hydroxy-5-methylbenzaldehyde and its derivatives.

In the parent aldehyde , a strong O—H⋯O hydrogen bond exists between the phenolic hydroxyl group and the oxygen atom of the adjacent aldehyde group. Analysis of analogous compounds, such as 3-chloro-5-fluoro-2-hydroxybenzaldehyde, confirms this interaction, which locks the functional groups in a planar orientation relative to the benzene (B151609) ring researchgate.net. This interaction forms a six-membered pseudo-ring, which is a common feature in all ortho-hydroxybenzaldehydes.

In Schiff base derivatives , the O—H⋯O bond is replaced by a significantly stronger O—H⋯N intramolecular hydrogen bond. This bond creates a stable, planar, six-membered chelate ring, often described as an S(6) graph-set motif nih.gov. This resonance-assisted hydrogen bond (RAHB) is a critical factor in stabilizing the dominant enol-imine tautomer and influencing the electronic properties of the molecule. In some fluorinated analogues, additional weak C—H⋯F interactions can also form secondary S(6) ring motifs, further stabilizing the planar structure nih.gov.

Assessment of Intermolecular Interactions and Crystal Packing Motifs (e.g., C—H⋯O, C—H⋯N, C—H⋯π, H⋯H, C⋯H)

The arrangement of molecules in the crystal lattice is governed by a combination of weaker intermolecular forces. Based on studies of similar substituted benzaldehydes, the crystal packing of 3-Chloro-2-hydroxy-5-methylbenzaldehyde is expected to be directed by several key interactions researchgate.netnih.gov.

C—H⋯O Hydrogen Bonds: These are among the most common interactions, where the aldehyde's carbonyl oxygen acts as an acceptor for hydrogen atoms from the aromatic rings or methyl groups of neighboring molecules. These interactions link molecules into chains or dimeric synthons nih.gov.

Halogen Interactions: The chlorine atom can participate in various weak interactions, including C—H⋯Cl contacts.

π-π Stacking: The planar aromatic rings can stack upon one another. In the analogue 3-chloro-5-fluoro-2-hydroxybenzaldehyde, offset face-to-face π-stacking is observed, contributing significantly to the packing efficiency researchgate.net.

Van der Waals Forces: Weaker contacts, such as H⋯H and C⋯H, also play a role in optimizing the molecular packing and achieving a stable crystal structure.

The interplay of these forces dictates the final three-dimensional architecture of the crystal.

Spectroscopic Investigations for Structural Confirmation and Electronic Transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Chloro-2-hydroxy-5-methylbenzaldehyde in solution. While a dedicated spectrum for this specific compound is not available in the cited literature, a precise assignment of its ¹H and ¹³C NMR chemical shifts can be predicted based on data from closely related analogues.

The most notable feature in the ¹H NMR spectrum of salicylaldehydes is the chemical shift of the phenolic hydroxyl proton. Due to the strong intramolecular O—H⋯O hydrogen bond, this proton is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 10-12 ppm.

In Schiff base derivatives, this effect is even more pronounced. The formation of the stronger O—H⋯N hydrogen bond causes the hydroxyl proton signal to shift further downfield, often appearing between 12 and 14 ppm, providing clear evidence for the enol-imine tautomer in solution nih.gov.

The table below compares the experimental NMR data for key structural analogues, which informs the predicted values for 3-Chloro-2-hydroxy-5-methylbenzaldehyde.

Interactive Data Table: Comparative ¹H and ¹³C NMR Data of Substituted Salicylaldehydes (in DMSO-d₆)

| Compound | δ ¹H (ppm) | δ ¹³C (ppm) |

| 2-Hydroxy-5-methylbenzaldehyde (B1329341) rsc.orgnih.gov | -OH: ~10.8-CHO: 9.85Ar-H: 7.4-6.9-CH₃: 2.25 | C=O: 191.1C-OH: 158.2C-CHO: 124.5Ar-C: 137.9, 131.6, 128.0, 117.3C-CH₃: 127.8-CH₃: 20.1 |

| 5-Chloro-2-hydroxybenzaldehyde rsc.org | -OH: 10.99-CHO: 10.23Ar-H: 7.6-7.1 | C=O: 189.3C-OH: 159.0C-CHO: 123.8Ar-C: 135.5, 127.0, 124.5, 119.5C-Cl: 123.0 |

| 3-Chlorobenzaldehyde chemicalbook.com | -CHO: 9.97Ar-H: 7.8-7.5 | C=O: 192.1C-CHO: 137.9C-Cl: 134.9Ar-C: 133.5, 130.6, 128.3, 127.1 |

| 3-Chloro-2-hydroxy-5-methylbenzaldehyde (Predicted) | -OH: ~11.0-CHO: ~10.2Ar-H: ~7.5 (d), ~7.3 (d)-CH₃: ~2.3 | C=O: ~190C-OH: ~157C-Cl: ~121C-CHO: ~125Ar-C: ~138, ~132, ~129C-CH₃: ~129-CH₃: ~20 |

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 3-Chloro-2-hydroxy-5-methylbenzaldehyde, the spectrum is expected to show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, the aromatic protons, and the methyl group protons.

The aldehydic proton (-CHO) is highly deshielded and typically appears as a singlet far downfield, expected around δ 9.8-10.0 ppm. The phenolic hydroxyl (-OH) proton's chemical shift is variable and concentration-dependent, often appearing as a broad singlet, anticipated in the δ 5.0-6.0 ppm range, though intramolecular hydrogen bonding with the adjacent aldehyde group can shift it further downfield to δ 11.0-12.0 ppm.

The aromatic region will display signals for the two protons on the benzene ring. The proton at the C4 position and the proton at the C6 position are in different environments and are expected to appear as distinct signals. Due to their proximity to different substituents, they will likely appear as doublets from ortho-coupling, though meta-coupling is also possible but weaker. Their chemical shifts are predicted to be in the range of δ 6.8-7.5 ppm. The methyl group (-CH₃) protons are shielded and will appear as a sharp singlet upfield, typically around δ 2.2-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloro-2-hydroxy-5-methylbenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.8 - 10.0 | Singlet (s) |

| Ar-H (C4-H) | 6.8 - 7.5 | Doublet (d) |

| Ar-H (C6-H) | 6.8 - 7.5 | Doublet (d) |

| -OH | 11.0 - 12.0 (H-bonded) | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Chloro-2-hydroxy-5-methylbenzaldehyde will give a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the δ 190-196 ppm region. The aromatic carbons will resonate in the δ 120-160 ppm range. The carbon bearing the hydroxyl group (C2) and the carbon bearing the chlorine atom (C3) will be significantly affected, with the C2 carbon shifted downfield due to the oxygen's electronegativity (around δ 155-160 ppm) and the C3 carbon also shifted downfield by the chlorine (around δ 120-125 ppm). The carbon attached to the aldehyde (C1) is also expected in this region (around δ 120-125 ppm). The carbon with the methyl group (C5) would be around δ 130-135 ppm. The remaining aromatic carbons (C4 and C6) will also have distinct shifts within the aromatic region. The methyl carbon is highly shielded and will appear upfield, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-2-hydroxy-5-methylbenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 196 |

| C2 (-OH) | 155 - 160 |

| C5 (-CH₃) | 130 - 135 |

| C1 (-CHO) | 120 - 125 |

| C3 (-Cl) | 120 - 125 |

| C4 | 125 - 135 |

| C6 | 135 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 3-Chloro-2-hydroxy-5-methylbenzaldehyde, a COSY spectrum would show a cross-peak between the aromatic protons at C4 and C6 if they are close enough to have a significant coupling constant, helping to confirm their relative positions on the ring. researchgate.netyoutube.comscribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). researchgate.netyoutube.comscribd.com An HSQC spectrum would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, the aromatic protons to their respective aromatic carbons, and the methyl protons to the methyl carbon. This is invaluable for definitively assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). researchgate.netyoutube.comscribd.com This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. For instance, the aldehydic proton would show a correlation to the C1 and C6 carbons. The methyl protons would show correlations to the C4, C5, and C6 carbons. These correlations provide unequivocal evidence for the substitution pattern on the aromatic ring. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 3-Chloro-2-hydroxy-5-methylbenzaldehyde would exhibit several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The strong, sharp peak characteristic of the aldehyde C=O stretch is expected around 1650-1670 cm⁻¹, its position lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding. Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would be observed in the fingerprint region, typically around 700-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 3: Characteristic FT-IR Absorption Bands for 3-Chloro-2-hydroxy-5-methylbenzaldehyde

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3400 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aldehydic | 2720 - 2820 |

| C=O Stretch | Aldehyde | 1650 - 1670 (strong) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores and auxochromes. The benzaldehyde (B42025) moiety is a chromophore, and its absorption is modified by the hydroxyl, chloro, and methyl substituents.

The UV-Vis spectrum of 3-Chloro-2-hydroxy-5-methylbenzaldehyde, typically recorded in a solvent like ethanol or methanol, is expected to show two main absorption bands. The first band, corresponding to the π → π* transition of the conjugated aromatic system, would likely appear in the 250-280 nm range. A second, weaker band, corresponding to the n → π* transition of the carbonyl group, is expected at a longer wavelength, likely in the 320-350 nm region. The positions of these maxima (λₘₐₓ) are sensitive to solvent polarity. msu.edu

Table 4: Predicted UV-Vis Absorption Maxima for 3-Chloro-2-hydroxy-5-methylbenzaldehyde

| Transition | Chromophore System | Predicted λₘₐₓ (nm) |

|---|---|---|

| π → π* | Aromatic Ring & C=O | 250 - 280 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule upon ionization. The molecular formula of 3-Chloro-2-hydroxy-5-methylbenzaldehyde is C₈H₇ClO₂, giving a molecular weight of approximately 170.59 g/mol . scbt.comnih.gov

The mass spectrum would show a molecular ion peak (M⁺) at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 172 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature for a monochlorinated compound.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-1]⁺) to form a stable acylium ion, or the loss of the entire formyl group (-CHO, 29 mass units) to give an [M-29]⁺ peak. Loss of the chlorine atom ([M-35]⁺) is also a possible fragmentation pathway. For the unchlorinated analog, 2-hydroxy-5-methylbenzaldehyde, prominent peaks are observed at m/z 136 (M⁺) and 135 ([M-H]⁺). nih.govnist.gov For the chlorinated subject compound, the fragmentation would be more complex, but these characteristic losses would be key identifiers.

Table 5: Predicted Key Ions in the Mass Spectrum of 3-Chloro-2-hydroxy-5-methylbenzaldehyde

| m/z Value | Proposed Ion/Fragment | Notes |

|---|---|---|

| 170/172 | [C₈H₇ClO₂]⁺ | Molecular ion peak (M⁺) and its isotope peak (M+2) |

| 169/171 | [M-H]⁺ | Loss of a hydrogen radical |

| 141/143 | [M-CHO]⁺ | Loss of the formyl group |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations on 3-Chloro-2-hydroxy-5-methylbenzaldehyde and its Adducts

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are often performed using hybrid functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure reliable results. iucr.org

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 3-Chloro-2-hydroxy-5-methylbenzaldehyde, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

An intramolecular hydrogen bond is expected between the hydroxyl group (-OH) and the adjacent aldehyde group (-C(O)H), which would significantly influence the planarity and stability of the molecule. This interaction typically forms a six-membered ring motif known as an S(6) ring. iucr.org The energetic landscape can be further explored to identify different conformers and the transition states that separate them, providing a comprehensive picture of the molecule's flexibility and structural preferences.

Table 1: Predicted Optimized Geometric Parameters for 3-Chloro-2-hydroxy-5-methylbenzaldehyde Note: This table presents hypothetical, representative data based on DFT calculations for structurally similar compounds.

| Parameter | Predicted Value |

| O-H···O Bond Length | ~1.9 Å |

| C=O Bond Length | ~1.23 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (hydroxyl) Bond Length | ~1.36 Å |

| Dihedral Angle (ring-aldehyde) | < 5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. iucr.org

A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. iucr.org For molecules similar to 3-Chloro-2-hydroxy-5-methylbenzaldehyde, DFT calculations have shown energy gaps in the range of 4.0 eV. scienceopen.com The distribution of these orbitals across the molecule is also informative. In this compound, the HOMO is expected to be localized primarily over the phenol (B47542) ring, while the LUMO would likely be distributed across the entire molecule, particularly the benzaldehyde (B42025) portion, indicating that this region is the most probable site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies Note: This table presents hypothetical, representative data based on DFT calculations for structurally similar compounds.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.2 eV |

| LUMO | ~ -2.2 eV |

| Energy Gap (ΔE) | ~ 4.0 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic reactions. The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue).

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov

By decomposing the Hirshfeld surface into 2D "fingerprint plots," the relative contributions of different types of intermolecular contacts can be quantified. For a molecule like 3-Chloro-2-hydroxy-5-methylbenzaldehyde, the analysis would likely reveal the following major contributions to crystal packing:

H···H contacts: Typically the most abundant interaction for organic molecules, often comprising over 40% of the surface. iucr.org

C···H/H···C contacts: Significant interactions that contribute to the packing arrangement. iucr.org

O···H/H···O contacts: Representing hydrogen bonding, these are crucial for stabilizing the crystal structure.

Cl···H/H···Cl contacts: These interactions involving the chlorine atom would also play a distinct role in the molecular packing. iucr.org

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table presents hypothetical, representative data based on analyses of structurally similar compounds.

| Contact Type | Predicted Contribution (%) |

| H···H | 40 - 45% |

| C···H/H···C | 25 - 30% |

| O···H/H···O | 6 - 10% |

| Cl···H/H···Cl | 10 - 15% |

| Other | < 5% |

Solvent Effects and Conformational Analysis through Implicit and Explicit Solvation Models

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects.

Implicit Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org This approach is computationally efficient for studying how the solvent affects the electronic structure, geometry, and relative energies of different conformers.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for understanding reaction mechanisms and conformational preferences in solution. ucsb.edu

For 3-Chloro-2-hydroxy-5-methylbenzaldehyde, these models would be used to investigate how solvents of varying polarity affect the strength of the intramolecular hydrogen bond and the rotational barrier of the aldehyde group, thus providing a clearer picture of its structure and reactivity in a liquid phase.

Derivative Chemistry and Functionalization Strategies

Introduction of the Chemical Compound into Heterocyclic Systems

Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry and materials science. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). rjlbpcs.comijarsct.co.inscispace.com In this context, 3-Chloro-2-hydroxy-5-methylbenzaldehyde serves as the aldehyde component.

The general synthesis involves the reaction of 3-Chloro-2-hydroxy-5-methylbenzaldehyde with a selected acetophenone derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol. ijarsct.co.in The base deprotonates the α-carbon of the acetophenone, generating a reactive enolate ion. This ion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. ijarsct.co.in

The synthesis of structurally similar chloro-substituted hydroxychalcones has been well-documented. For instance, the synthesis of 4-chloro-2'-hydroxychalcone (B8741632) and 5'-chloro-2'-hydroxychalcone (B8725780) is achieved through Claisen-Schmidt condensation, highlighting the feasibility of using chloro-hydroxybenzaldehydes in these reactions. researchgate.net

Representative Reaction Scheme:

The table below outlines representative reactants for the synthesis of chalcone derivatives starting from 3-Chloro-2-hydroxy-5-methylbenzaldehyde.

| Reactant A: Aldehyde | Reactant B: Acetophenone Derivative | Resulting Chalcone Derivative Name |

|---|---|---|

| 3-Chloro-2-hydroxy-5-methylbenzaldehyde | Acetophenone | (E)-1-(4-chlorophenyl)-3-(3-chloro-2-hydroxy-5-methylphenyl)prop-2-en-1-one |

| 3-Chloro-2-hydroxy-5-methylbenzaldehyde | 4'-Methoxyacetophenone | (E)-3-(3-chloro-2-hydroxy-5-methylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 3-Chloro-2-hydroxy-5-methylbenzaldehyde | 4'-Hydroxyacetophenone | (E)-3-(3-chloro-2-hydroxy-5-methylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

| 3-Chloro-2-hydroxy-5-methylbenzaldehyde | 4'-Nitroacetophenone | (E)-3-(3-chloro-2-hydroxy-5-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

Controlled Functionalization for Tailored Molecular Architectures

The development of tailored molecular architectures from 3-Chloro-2-hydroxy-5-methylbenzaldehyde depends on the ability to selectively modify its functional groups. The inherent reactivity of the aldehyde, hydroxyl, and the substituted aromatic ring can be harnessed to build molecular complexity.

The functional groups present offer multiple avenues for modification:

Aldehyde Group: This group can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, or participate in reductive amination to form benzylamines. It is also a key handle for forming imines and participating in various condensation reactions.

Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers or esters. This modification can serve as a protecting group strategy or be used to modulate the electronic and steric properties of the molecule.

Aromatic Ring: The positions on the aromatic ring are subject to further substitution, with the directing effects of the existing groups playing a crucial role. The strongly activating hydroxyl group and the weakly activating methyl group direct electrophiles primarily to the ortho and para positions relative to themselves. The deactivating, ortho-para directing chloro group also influences the regioselectivity of further substitutions.

A significant advancement in the controlled functionalization of benzaldehydes is the use of transient directing groups for C-H activation. nih.gov This strategy allows for the selective functionalization of the C-H bond ortho to the aldehyde group without the need to pre-install a directing group. nih.gov For 3-Chloro-2-hydroxy-5-methylbenzaldehyde, this would correspond to the C-H bond at the C6 position. This method can be used for arylation, chlorination, and amidation, providing a powerful tool for creating complex derivatives. nih.gov

The table below summarizes potential strategies for the controlled functionalization of 3-Chloro-2-hydroxy-5-methylbenzaldehyde.

| Functional Group | Target Position | Functionalization Strategy | Potential Outcome |

|---|---|---|---|

| Aldehyde | C1-Formyl | Oxidation (e.g., with KMnO4, H2O2) | 3-Chloro-2-hydroxy-5-methylbenzoic acid |

| Aldehyde | C1-Formyl | Reduction (e.g., with NaBH4) | (3-Chloro-2-hydroxy-5-methylphenyl)methanol |

| Hydroxyl | C2-OH | Etherification (e.g., Williamson ether synthesis) | Alkoxy derivatives |

| Hydroxyl | C2-OH | Esterification (e.g., with acyl chlorides) | Ester derivatives |

| Aromatic Ring | C6-H | ortho-C-H Functionalization (transient directing group) nih.gov | C6-Arylated/Halogenated/Amidated derivatives nih.gov |

| Aromatic Ring | C4/C6 | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Further substituted aromatic derivatives |

Extensive Research Reveals a Gap in the Coordination Chemistry of 3-Chloro-2-hydroxy-5-methylbenzaldehyde Derivatives

Despite a thorough review of scientific literature, no specific research has been found on the coordination chemistry of ligands derived from the chemical compound 3-Chloro-2-hydroxy-5-methylbenzaldehyde. Consequently, a detailed article on its metal-organic complexes, as per the requested structure, cannot be generated at this time.

While the field of coordination chemistry extensively covers the synthesis and characterization of metal complexes with Schiff base ligands derived from various substituted benzaldehydes, a specific focus on 3-Chloro-2-hydroxy-5-methylbenzaldehyde appears to be a novel area of investigation. Schiff bases, formed from the condensation of an aldehyde or ketone with a primary amine, are well-known for their ability to form stable complexes with a wide range of transition metals. mdpi.comjmchemsci.com These complexes are of significant interest due to their diverse applications in catalysis, materials science, and biological systems. nih.govresearchgate.net

General methodologies for the synthesis of Schiff base metal complexes typically involve the reaction of the pre-synthesized ligand with a metal salt in a suitable solvent, often with heating to facilitate the reaction. nih.govorientjchem.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

However, the specific details regarding the coordination behavior of ligands synthesized from 3-Chloro-2-hydroxy-5-methylbenzaldehyde—including their coordination modes, denticity, and the electronic and magnetic properties of their metal complexes—remain unexplored in the available scientific literature. Studies on analogous compounds, such as those derived from 2-hydroxybenzaldehyde or other chloro- and methyl-substituted salicylaldehydes, provide a general framework for how such complexes might behave. For instance, Schiff bases derived from salicylaldehydes often act as bidentate or tridentate ligands, coordinating to metal ions through the phenolic oxygen and the imine nitrogen atoms. internationaljournalcorner.comtandfonline.com The electronic properties and geometry of the resulting complexes are influenced by the nature of the metal ion and the substituents on the aromatic ring. internationaljournalcorner.com

Without dedicated research on 3-Chloro-2-hydroxy-5-methylbenzaldehyde, any discussion on the following topics would be purely speculative and fall outside the bounds of established scientific findings:

Coordination Chemistry of Ligands Derived from 3 Chloro 2 Hydroxy 5 Methylbenzaldehyde

Advanced Spectroscopic Investigations of Photophysical Properties

Fluorescence Spectroscopy of 3-Chloro-2-hydroxy-5-methylbenzaldehyde Derivatives

Derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde, especially those forming Schiff bases, are of significant interest due to their fluorescent properties. The inherent structural features of these molecules, including the intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, play a pivotal role in their emission characteristics.

Quantum Yield and Emission Maxima Determination

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, and the emission maxima are critical parameters for characterizing fluorescent compounds. For derivatives of salicylaldehyde (B1680747), such as Schiff bases, these properties are highly dependent on the molecular structure.

While specific quantum yield data for Schiff base derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde are not extensively documented in publicly available literature, studies on analogous structures provide valuable insights. For instance, research on Schiff bases derived from salicylaldehyde and various anilines demonstrates their fluorescent nature. The fluorescence intensity of these compounds can be significant, indicating their potential as fluorophores. researchgate.net The quantum yields of salicylaldehyde derivatives can be influenced by the electronic nature of the substituents on the aromatic rings.

A study on Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with different haloanilines revealed that the substitution pattern on the aniline (B41778) ring affects the fluorescence properties. jlu.edu.cn Although the parent aldehyde in this study is different, the general principles of how substituents modulate the electronic structure and thus the fluorescence quantum yield and emission maxima are applicable.

Table 1: Illustrative Fluorescence Data for Salicylaldehyde Schiff Base Derivatives

| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Relative Fluorescence Intensity (a.u.) |

| Schiff base of salicylaldehyde and 2-chloroaniline | Not specified | Not specified | 219 |

| Schiff base of salicylaldehyde and 4-chloroaniline | Not specified | Not specified | 1369, 2429 |

Note: This table presents data for related salicylaldehyde derivatives to illustrate the impact of substitution on fluorescence intensity. researchgate.net Specific data for 3-Chloro-2-hydroxy-5-methylbenzaldehyde derivatives is limited.

Influence of Solvent Polarity and pH on Fluorescent Behavior

The fluorescent behavior of 3-Chloro-2-hydroxy-5-methylbenzaldehyde derivatives is highly sensitive to the surrounding environment, particularly solvent polarity and pH. This sensitivity arises from changes in the electronic distribution and molecular conformation in different environments.

The phenomenon of solvatochromism, where the color or fluorescence of a compound changes with the polarity of the solvent, is commonly observed in salicylaldehyde Schiff bases. This is often attributed to the stabilization of the excited state in polar solvents, leading to a red shift (bathochromic shift) in the emission spectrum.

The pH of the medium can also profoundly impact the fluorescence of these derivatives. The phenolic hydroxyl group and the imine nitrogen can undergo protonation or deprotonation depending on the pH, which alters the intramolecular hydrogen bonding and the electronic structure of the molecule. For some salicylaldehyde derivatives, this can lead to a "turn-on" or "turn-off" fluorescence response or a ratiometric change in emission. jlu.edu.cn For example, salicylaldehyde itself has been shown to exhibit enhanced fluorescence upon binding to zinc ions at an optimal pH of 8.5. researchgate.net

Ratiometric Fluorescence Sensing Mechanisms

Ratiometric fluorescence sensing is a powerful analytical technique that relies on the change in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. This method offers built-in self-calibration, which can correct for variations in probe concentration and instrumental factors.

Schiff base derivatives of salicylaldehydes are excellent candidates for the design of ratiometric fluorescent sensors. The underlying mechanism often involves an excited-state intramolecular proton transfer (ESIPT). In the ground state, the molecule exists predominantly in the enol form. Upon excitation, a proton is transferred from the hydroxyl group to the imine nitrogen, forming an excited keto tautomer, which then fluoresces. The enol and keto forms have distinct emission wavelengths.

The presence of an analyte, such as a metal ion or a change in pH, can modulate the ESIPT process, leading to a change in the relative intensities of the enol and keto emission bands. This provides a ratiometric signal for sensing. For instance, Schiff base probes derived from 5-methyl salicylaldehyde have been developed for the detection of Al³⁺ ions, where the coordination of the metal ion with the probe alters the ESIPT process and results in a ratiometric fluorescence response. rsc.org

Photochromic Properties and their Applications

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Salicylaldehyde Schiff bases are a classic example of photochromic compounds, a property that is intimately linked to the presence of the hydroxyl group. nih.gov

The photochromic behavior of these compounds involves the tautomerization between the enol and keto forms upon irradiation with light. acs.org UV irradiation typically promotes the transformation from the more stable yellow enol form to the red-colored keto form. This process is often reversible, with the keto form reverting to the enol form either thermally or upon irradiation with visible light. rsc.org

The efficiency and reversibility of the photochromic process are influenced by the molecular structure and the solid-state packing of the molecules. For instance, the planarity of the molecule and the presence of intermolecular interactions can affect the ability of the molecule to undergo the necessary conformational changes for photoisomerization. acs.org The substitution pattern on the salicylaldehyde and aniline rings can also modulate the photochromic properties.

The potential applications of photochromic salicylaldehyde derivatives are vast and include optical data storage, molecular switches, and smart materials. The ability to reversibly change color upon light irradiation makes them attractive for use in rewritable media and light-responsive systems.

Non-Linear Optical (NLO) Properties of the Chemical Compound and its Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, can exhibit significant NLO properties.

Derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde, especially when functionalized to create Schiff bases and their metal complexes, have been investigated for their NLO potential. The intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system, is a key mechanism for generating a large second-order NLO response (hyperpolarizability, β).

Theoretical studies, often employing Density Functional Theory (DFT), are widely used to predict the NLO properties of these compounds. For a series of novel salicylaldehyde thiosemicarbazones, DFT calculations have shown that these molecules possess significant NLO activity, with hyperpolarizability values many times greater than that of the standard NLO material, urea. nih.gov The substitution pattern on the aromatic rings plays a crucial role in tuning the NLO response.

Metal complexation of Schiff base ligands derived from salicylaldehydes can also enhance their NLO properties. The metal center can act as a template, influencing the geometry and electronic structure of the ligand, and can also participate in the charge transfer processes. nih.gov

Table 2: Calculated First Hyperpolarizability (β) of Salicylaldehyde Thiosemicarbazone Derivatives

| Compound | Description | First Hyperpolarizability (β) (a.u.) |

| 1 | (E)-2-(2-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide | 192.778 |

| 2 | (E)-N-(4-bromophenyl)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide | 245.548 |

| 3 | (E)-N-(4-chlorophenyl)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide | 94.498 |

| 4 | (E)-2-(2-hydroxy-5-methylbenzylidene)-N-phenylhydrazinecarbothioamide | 200.228 |

| 5 | (E)-N-(4-bromophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide | 191.076 |

| 6 | (E)-N-(4-chlorophenyl)-2-(2-hydroxy-5-methylbenzylidene)hydrazinecarbothioamide | 171.026 |

Note: This table presents theoretically calculated data for a series of salicylaldehyde thiosemicarbazone derivatives to illustrate the NLO properties of related compounds. nih.gov

Applications in Materials Science and Chemical Sensing

Development of Chemo- and Biosensors based on 3-Chloro-2-hydroxy-5-methylbenzaldehyde Derivatives

Derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde, particularly Schiff bases, are instrumental in the development of sensors for detecting various chemical and biological species. These sensors are prized for their selectivity, sensitivity, and often, their ability to produce a visual color change.

The design of selective chemosensors hinges on creating a molecule (a receptor) that preferentially binds to a specific substance (an analyte). Schiff base derivatives of 3-Chloro-2-hydroxy-5-methylbenzaldehyde are excellent candidates for this purpose. The core design principle involves the strategic arrangement of atoms that can donate electron pairs (like nitrogen and oxygen) to form a coordination complex with the target analyte, particularly metal ions.

The selectivity for a specific metal ion is governed by several factors, including the size of the cavity formed by the ligand, the electronic properties of the Schiff base, and the pH of the solution. rsc.orgnih.gov For instance, a Schiff base derivative, β-2-hydroxybenzyl-5-chloro-2-hydroxyazastyrene (HCHAS), was specifically designed for the detection of Cadmium (Cd²⁺). rsc.orgnih.gov By controlling the pH at 2.75, researchers found that the complex formed between HCHAS and Cd²⁺ was significantly more stable than complexes with other metal ions, demonstrating high selectivity. rsc.orgnih.gov The binding of the metal ion to the ligand often results in a distinct color change, which is the basis for colorimetric sensing. nih.govresearchgate.net The design can also be tailored for "turn-off" sensing, where the fluorescence of the sensor molecule is quenched upon binding to the analyte. nih.gov

Key design considerations include:

Coordination Sites: The imine (-C=N-) nitrogen and hydroxyl (-OH) oxygen of the Schiff base provide ideal sites for chelating metal ions.

Steric and Electronic Effects: The presence and position of substituents on the salicylaldehyde (B1680747) and amine precursors fine-tune the electronic environment and the three-dimensional shape of the binding pocket, enhancing selectivity for a target ion.

pH Optimization: The pH of the medium is critical as it affects the protonation state of the phenolic hydroxyl group, influencing its ability to bind to the metal ion. rsc.orgnih.gov

The detection of an analyte by a sensor involves two coupled processes: a recognition event and a signal transduction event. For sensors based on 3-Chloro-2-hydroxy-5-methylbenzaldehyde derivatives, these mechanisms are often optical.

Colorimetric Sensing: The most straightforward mechanism involves a visible color change upon complexation. nih.gov The binding of a metal ion to the Schiff base ligand alters the electronic structure of the molecule, changing how it absorbs light. This results in a new absorption band in the visible spectrum, producing a color that can often be detected by the naked eye. nih.govresearchgate.net For example, an optode using β-2-hydroxybenzyl-5-chloro-2-hydroxyazastyrene transitions from yellow to purple in the presence of increasing Cd²⁺ concentrations. rsc.orgnih.gov

Fluorescence Sensing: Some Schiff base derivatives are fluorescent. The signal transduction can occur via several photophysical processes:

Internal Charge Transfer (ICT): The binding of an analyte can modulate the efficiency of ICT within the sensor molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. nih.gov

Fluorescence Quenching ("Turn-Off"): In this common mechanism, the binding of a metal ion, particularly a paramagnetic one like Cu²⁺, provides a pathway for non-radiative decay of the excited state, causing the fluorescence to decrease or "turn off". nih.gov A sensor developed for Cu(II) detection demonstrated this "turn-off" behavior with high sensitivity. nih.gov

Fluorescence Enhancement ("Turn-On"): In other systems, binding can restrict intramolecular rotations or vibrations, which reduces non-radiative decay pathways and leads to an increase in fluorescence intensity.

The table below summarizes the sensing mechanisms and performance of selected Schiff base sensors.

| Sensor Type | Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) |

| Colorimetric | Cu²⁺, Fe³⁺, V⁵⁺ | Formation of colored complexes | 7.03 µM (Cu²⁺), 5.16 µM (Fe³⁺), 5.94 µM (V⁵⁺) nih.gov |

| Optical (Optode) | Cd²⁺ | Color change (Yellow to Purple) | 4.0–140 ng mL⁻¹ linear range rsc.orgnih.gov |

| Fluorescent | Cu²⁺ | "Turn-Off" Fluorescence (ICT) | 1.45 nM nih.gov |

To be practical for point-of-care or field use, sensor molecules must be incorporated into a stable and easy-to-use platform. sigmaaldrich.com Paper and polymer membranes are popular choices for this purpose. rsc.orgnih.govsigmaaldrich.comnih.gov

Paper-Based Sensors: Paper is an ideal substrate due to its low cost, portability, and ability to transport liquids via capillary action. sigmaaldrich.com Fabrication of paper-based analytical devices (PADs) can involve:

Hydrophobic Barriers: Creating well-defined hydrophilic channels and reaction zones by patterning the paper with hydrophobic materials. Techniques like silanization, which involves treating the paper with agents like trichloromethylsilane, can render the paper hydrophobic. nih.gov Specific areas can then be made hydrophilic again through methods like laser cutting or wet etching. nih.gov

Immobilization: The sensor molecule is immobilized within the hydrophilic detection zone. This can be done by simple adsorption or by chemically grafting the molecule to the cellulose (B213188) fibers of the paper.

Polymer Membrane Sensors (Optodes): For more robust optical sensors, the sensing molecule can be immobilized on a transparent polymer matrix, such as an agarose (B213101) membrane. rsc.orgnih.gov In one study, an optode for cadmium detection was fabricated by chemically binding the HCHAS ionophore onto an agarose film. rsc.orgnih.gov The performance of such optodes is characterized by assessing factors like the amount of ionophore loading, the response time, and the influence of pH and ionic strength on the sensor's signal. rsc.orgnih.gov

Characterization of these platforms involves techniques like UV-visible spectroscopy and fluorescence spectroscopy to confirm the optical response, and electrochemical methods if relevant. The stability and reusability of the sensor are also critical parameters that are evaluated. nih.gov

Utilization in Optical Systems and Optoelectronics

The ability of 3-Chloro-2-hydroxy-5-methylbenzaldehyde derivatives to change their optical properties (color or fluorescence) in response to external stimuli makes them highly suitable for use in optical systems.

An optical sensor, or "optode," is a prime example. As detailed previously, an optode for cadmium was created by immobilizing a specific Schiff base derivative on a transparent agarose membrane. rsc.orgnih.gov This device functions as a self-contained optical system where the presence of the target analyte directly translates into a measurable change in light absorption. rsc.orgnih.gov Such systems are valuable for environmental monitoring and clinical diagnostics.

Furthermore, fluorescent chemosensors based on these derivatives represent another class of optical system. A highly sensitive "turn-off" fluorescent sensor for copper ions was developed, which could detect concentrations in the nanomolar range. nih.gov This system operates by converting the chemical binding event into a loss of light emission, a signal that can be precisely measured by a fluorometer. nih.gov The distinct absorbance and emission peaks of these molecules, often with a significant Stokes shift (the difference between the excitation and emission wavelengths), are key characteristics that enable their use in sophisticated optical detection instruments. nih.gov

Integration into Polymeric Materials and Surface Modification for Enhanced Properties

Integrating sensor molecules into solid-state materials like polymers enhances their durability, reusability, and ease of handling. Surface modification is a key strategy to achieve this. routledge.com

As demonstrated in the development of a cadmium optode, a Schiff base derivative was chemically anchored onto a transparent agarose membrane. rsc.orgnih.gov Agarose is a natural polysaccharide polymer, and immobilizing the sensor molecule onto this support creates a stable, solid-state sensing platform. This integration prevents the sensor molecule from leaching into the sample solution and allows for a more robust device.

Similarly, the surface of paper, which is primarily composed of the polymer cellulose, can be modified to create sensing platforms. nih.gov Techniques such as silanization can be used to alter the surface energy of the paper, creating hydrophobic barriers that control fluid flow. nih.gov The sensor molecule is then confined to specific hydrophilic zones, effectively integrating it into the modified polymeric structure of the paper. nih.gov These surface modification techniques are crucial for designing functional materials with tailored properties for sensing applications. routledge.com

Luminescent Materials Development through Postsynthetic Modification

A powerful strategy for creating highly functional materials is the postsynthetic modification (PSM) of metal-organic frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials built from metal ions or clusters linked by organic molecules. When these materials exhibit luminescence, they are known as LMOFs. researchgate.net

PSM allows for the introduction of specific functional groups into a pre-existing MOF structure without altering its underlying framework. researchgate.net Schiff base functionalities, derived from precursors like 3-Chloro-2-hydroxy-5-methylbenzaldehyde, are ideal for this purpose. An MOF can be initially synthesized with reactive sites, such as amine or aldehyde groups. Subsequently, these sites can be reacted with a corresponding aldehyde or amine (e.g., 3-Chloro-2-hydroxy-5-methylbenzaldehyde) to form a Schiff base directly within the pores of the LMOF. researchgate.net

This approach combines the desirable properties of the Schiff base (e.g., specific analyte affinity) with the advantages of the LMOF, such as high surface area, permanent porosity, and inherent luminescence. The resulting material can act as a highly sensitive and selective sensor, where the interaction of an analyte with the newly introduced Schiff base modulates the luminescence of the entire framework. researchgate.net

Biological Relevance: Mechanistic Studies of Molecular Interactions

Investigation of Molecular Targets and Pathways for Derivatives of the Chemical Compound

Derivatives of salicylaldehydes, the class to which 3-Chloro-2-hydroxy-5-methylbenzaldehyde belongs, have been identified as having noteworthy biological activities, pointing to specific molecular targets and pathways. Research has shown that substituted salicylaldehydes possess significant antimicrobial properties. nih.gov These compounds are considered promising candidates for the development of new antimicrobial drugs. researchgate.net The molecular targets are presumed to be essential pathways within a range of microbes, including Aspergillus niger, Bacillus cereus, Candida albicans, Escherichia coli, Saccharomyces cerevisiae, and Staphylococcus epidermidis. nih.gov

Furthermore, salicylaldehyde (B1680747) hydrazone derivatives have demonstrated potent antifungal activity, with studies indicating they are effective inhibitors of fungal growth. nih.gov In the realm of anticancer research, certain dimethoxy derivatives of salicylaldehyde benzoylhydrazone have shown high activity against leukemic cell lines (BV-173 and K-562). mdpi.com In silico modeling suggests that these compounds may interact with human cAbl tyrosine kinase. mdpi.com These cell lines are characterized by the BCR-ABL1 fusion protein, a tyrosine kinase that is a key pathogenic driver in chronic myeloid leukemia, suggesting this pathway as a primary molecular target. mdpi.com

Another important pathway involves salicylaldehyde dehydrogenase, an enzyme found in naphthalene-degrading bacteria. nih.gov A novel salicylaldehyde dehydrogenase, NahV, has been identified and shown to be induced by salicylate, playing a role in the catabolism of naphthalene (B1677914) in Pseudomonas putida. nih.gov

Studies on Enzyme-Ligand Interactions of Related Scaffolds (e.g., Hydroxysteroid Dehydrogenase Inhibition)